molecular formula C14H23N7S B1615342 Sopromidine CAS No. 79313-75-0

Sopromidine

Cat. No.: B1615342
CAS No.: 79313-75-0
M. Wt: 321.45 g/mol
InChI Key: JXJRIXGXPTZOCF-SNVBAGLBSA-N
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Description

Sopromidine is a chemical compound known for its interaction with histamine receptors, particularly the histamine H3 receptor. It has been studied for its potential therapeutic applications in various neurological and pharmacological contexts .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sopromidine involves the reaction of specific chiral ligands with histamine receptors. The stereoselectivity of this compound enantiomers plays a crucial role in its synthesis. The ® enantiomer of this compound acts as an antagonist at the H3 receptor isoform, while the (S) enantiomer does not discriminate between isoforms .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: Sopromidine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of this compound.

Scientific Research Applications

Sopromidine has been extensively studied for its applications in:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Investigated for its role in modulating histamine receptors and its potential effects on neurological functions.

    Medicine: Explored for its therapeutic potential in treating conditions related to histamine receptor activity, such as allergies and neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

Sopromidine exerts its effects by interacting with histamine H3 receptors. The ® enantiomer acts as an antagonist at the H3 receptor isoform, inhibiting the receptor’s activity. This interaction affects the formation of cyclic adenosine monophosphate (cAMP) and other downstream signaling pathways, leading to various physiological effects .

Comparison with Similar Compounds

    Histamine: A naturally occurring compound that interacts with histamine receptors.

    Nα-methyl-α-chloromethylhistamine: Another chiral ligand studied for its effects on histamine receptors.

    Thioperamide: A known antagonist of histamine H3 receptors.

Uniqueness of Sopromidine: this compound is unique due to its specific stereoselectivity and its ability to act as an antagonist at the H3 receptor isoform. This distinct interaction profile makes it a valuable compound for studying histamine receptor functions and developing therapeutic agents .

Properties

CAS No.

79313-75-0

Molecular Formula

C14H23N7S

Molecular Weight

321.45 g/mol

IUPAC Name

1-[(2R)-1-(1H-imidazol-5-yl)propan-2-yl]-2-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine

InChI

InChI=1S/C14H23N7S/c1-10(5-12-6-16-8-19-12)21-14(15)17-3-4-22-7-13-11(2)18-9-20-13/h6,8-10H,3-5,7H2,1-2H3,(H,16,19)(H,18,20)(H3,15,17,21)/t10-/m1/s1

InChI Key

JXJRIXGXPTZOCF-SNVBAGLBSA-N

SMILES

CC1=C(N=CN1)CSCCN=C(N)NC(C)CC2=CN=CN2

Isomeric SMILES

CC1=C(N=CN1)CSCCN=C(N)N[C@H](C)CC2=CN=CN2

Canonical SMILES

CC1=C(N=CN1)CSCCN=C(N)NC(C)CC2=CN=CN2

79313-75-0

Origin of Product

United States

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